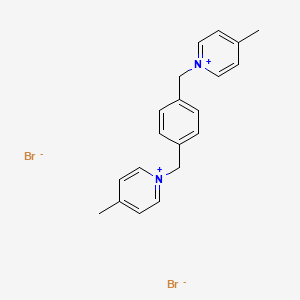
4-Picolinium, 1,1'-(p-phenylenedimethylene)bis-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide: is a chemical compound with the molecular formula C18H18Br2N2 . It is also known by other names such as 1,1’-(p-Xylylene)bis(1-pyridinium) dibromide and p-Xylylene-a,a’-bispyridinium dibromide . This compound is characterized by its white to orange to green crystalline appearance and is known for its hygroscopic and heat-sensitive properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide typically involves the reaction of 1,4-bis(bromomethyl)benzene with pyridine . The reaction is carried out in an aqueous solution, where 1,1’-(1,4-phenylenebis(methylene))bis(pyridin-1-ium) dibromide is slowly added to an aqueous solution of disodium maleonitriledithiolate and ZnCl2 . The mixture is stirred at room temperature, resulting in the formation of a yellow precipitate, which is then filtered, washed, and dried under vacuum .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of temperature and purity to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are not extensively detailed in the literature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
Chemistry: 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions .
Biology and Medicine: Recent research has highlighted its potential in radiotherapy. The compound has been used to develop radiotherapy-responsive prodrugs, which are activated in tumor environments to release therapeutic agents precisely and effectively .
Industry: In industrial applications, this compound is used as a permeabilizing agent and in the synthesis of dyes and stains .
Mecanismo De Acción
The mechanism by which 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide exerts its effects, particularly in radiotherapy, involves the activation of prodrugs in the presence of radiation. The compound undergoes a reaction mediated by radiation, leading to the release of active therapeutic agents. This process is facilitated by the presence of specific molecular targets and pathways, including the interaction with radiation-induced electrons .
Comparación Con Compuestos Similares
- 1,1’-(p-Xylylene)bis(1-pyridinium) dibromide
- p-Xylylene-a,a’-bispyridinium dibromide
- 1,1’-(Benzene-1,4-diyldimethanediyl)dipyridinium dibromide
Uniqueness: 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide is unique due to its specific structure, which allows it to be used in radiotherapy-responsive applications. Its ability to release therapeutic agents in response to radiation sets it apart from other similar compounds .
Propiedades
Número CAS |
101975-75-1 |
|---|---|
Fórmula molecular |
C20H22Br2N2 |
Peso molecular |
450.2 g/mol |
Nombre IUPAC |
4-methyl-1-[[4-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C20H22N2.2BrH/c1-17-7-11-21(12-8-17)15-19-3-5-20(6-4-19)16-22-13-9-18(2)10-14-22;;/h3-14H,15-16H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
UPEQOHGAOOOQEF-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=C(C=C3)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



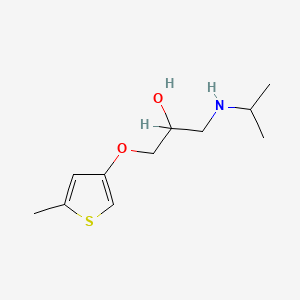
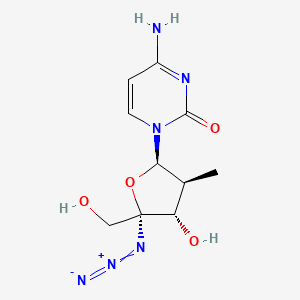
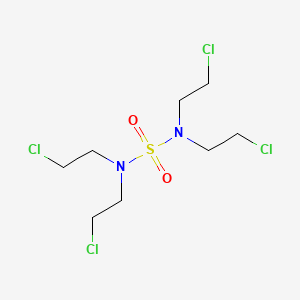

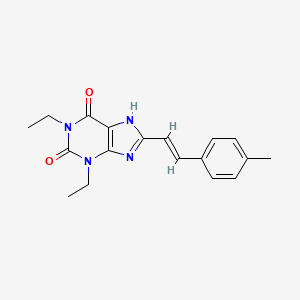
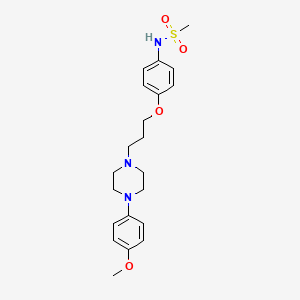


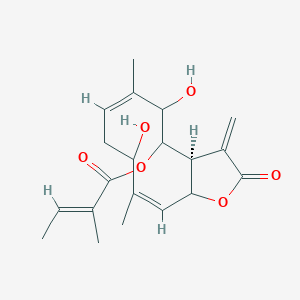


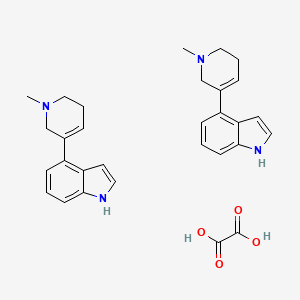
![2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol](/img/structure/B12746741.png)
